molecular formula C21H19N5O2 B2459380 N-(2,5-dimethylphenyl)-2-{3-oxo-6-phenyl-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamide CAS No. 1251677-61-8

N-(2,5-dimethylphenyl)-2-{3-oxo-6-phenyl-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamide

Cat. No.: B2459380
CAS No.: 1251677-61-8
M. Wt: 373.416
InChI Key: VQKCHZZMQHYYGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-dimethylphenyl)-2-{3-oxo-6-phenyl-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamide is a heterocyclic compound featuring a fused triazolopyridazinone core linked to a substituted phenylacetamide group. This structure combines a bicyclic triazolo-pyridazine system with a 2,5-dimethylphenylacetamide side chain, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O2/c1-14-8-9-15(2)18(12-14)22-20(27)13-25-21(28)26-19(24-25)11-10-17(23-26)16-6-4-3-5-7-16/h3-12H,13H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQKCHZZMQHYYGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN2C(=O)N3C(=N2)C=CC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-2-{3-oxo-6-phenyl-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamide typically involves the following steps:

    Formation of the Triazolopyridazine Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Acylation: The triazolopyridazine core is then acylated with 2-(2,5-dimethylphenyl)acetyl chloride in the presence of a base such as triethylamine or pyridine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or methyl groups.

    Reduction: Reduction reactions could target the carbonyl group in the triazolopyridazine core.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance:

  • Case Study 1 : A study demonstrated that derivatives of triazolo compounds exhibit significant growth inhibition against various cancer cell lines. The compound was evaluated for its efficacy against SNB-19 and OVCAR-8 cell lines, showing percent growth inhibitions (PGIs) of 86.61% and 85.26%, respectively .
Cell LinePercent Growth Inhibition (%)
SNB-1986.61
OVCAR-885.26
NCI-H4075.99

Antimicrobial Properties

The compound has also been assessed for its antimicrobial activity:

  • Case Study 2 : In a synthesis and biological assay study involving various derivatives of oxadiazole compounds, it was found that certain derivatives displayed good antibacterial activity against Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans. The disc diffusion method revealed promising results for several synthesized compounds .
MicroorganismActivity Observed
Staphylococcus aureusGood efficacy
Escherichia coliModerate efficacy
Candida albicansGood efficacy

Drug Design and Molecular Docking Studies

Molecular docking studies have been utilized to predict the interaction between this compound and various biological targets:

  • Case Study 3 : Computational studies indicated that the compound exhibits favorable binding interactions with target proteins involved in cancer pathways. This suggests potential as a lead compound in drug development aimed at specific cancer types .

Synthesis and Characterization

The synthesis of N-(2,5-dimethylphenyl)-2-{3-oxo-6-phenyl-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamide typically involves multi-step organic reactions:

  • Formation of the Triazolo-Pyridazine Core : This step involves cyclization reactions to construct the triazolo-pyridazine framework.
  • Acylation Reaction : The core structure is acylated using acetic anhydride or similar reagents to yield the final product.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-2-{3-oxo-6-phenyl-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamide would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The triazolopyridazine core is known to interact with a variety of molecular targets, including kinases, G-protein coupled receptors, and ion channels.

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a class of triazolo-fused heterocycles, which are often explored for their bioactivity. Key structural analogues include:

Compound Core Structure Key Substituents Reported Applications
N-(2,5-dimethylphenyl)-2-{3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl}acetamide Triazolo[4,3-b]pyridazinone 6-phenyl, 2,5-dimethylphenylacetamide Not explicitly stated
6-(2-amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one Benzo[b][1,4]oxazinone Substituted pyrimidine, methyl group Potential kinase modulation
N-((1S,3R,4S)-3-ethyl-4-(6-tosyl-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)acetamide Pyrrolo-triazolo-pyrazine Tosyl group, cyclopentyl substituent Targeted synthesis for drug leads

Key Differences :

  • Substituents : The 2,5-dimethylphenylacetamide group distinguishes it from analogues with tosyl or pyrimidine substituents, which may alter solubility, bioavailability, or target selectivity.

Reagent Comparison :

  • Cs₂CO₃ () and HATU/TEA () highlight divergent strategies: base-mediated nucleophilic substitution vs. peptide coupling reagents.
Functional and Pharmacological Comparisons

No direct bioactivity data for the target compound are available in the provided evidence. However, inferences can be drawn from structural analogues:

  • Pyrrolo-triazolo-pyrazines (): Designed as kinase inhibitors (e.g., JAK/STAT pathway targets), emphasizing the role of fused triazolo systems in ATP-binding pocket interactions.

Hypothetical Advantages of Target Compound :

  • The 2,5-dimethylphenyl group may enhance metabolic stability compared to simpler phenyl substituents.
  • The triazolo-pyridazinone core could offer a balance between rigidity and solubility compared to bulkier pyrrolo-triazolo systems.

Biological Activity

N-(2,5-dimethylphenyl)-2-{3-oxo-6-phenyl-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamide (CAS No. 1251677-61-8) is a synthetic organic compound belonging to the class of triazolopyridazine derivatives. Its unique structure suggests potential biological activities that merit detailed exploration.

Chemical Structure and Properties

The compound features a triazolopyridazine core, which is known for diverse biological activities. The presence of the dimethylphenyl group and the phenyl substituent at the 6-position may enhance its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazolopyridazine derivatives. For instance, a screening of drug libraries on multicellular spheroids identified compounds with significant anticancer activity. Although specific data on this compound's efficacy was not detailed in available literature, similar compounds have shown promising results in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

Structure-Activity Relationship (SAR)

The structural features of N-(2,5-dimethylphenyl)-2-{3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamide suggest that:

  • Dimethyl and phenyl groups may enhance lipophilicity and improve membrane permeability.
  • Triazole ring is crucial for biological activity due to its ability to form hydrogen bonds with target proteins.

Study 1: Anticancer Screening

A study published in 2019 screened various compounds for anticancer activity using multicellular spheroids as a model. Although N-(2,5-dimethylphenyl)-2-{3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamide was not explicitly mentioned, the findings indicated that triazole derivatives could effectively inhibit tumor growth .

Study 2: Antimicrobial Efficacy

Research on related triazole compounds has shown significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The findings suggest that modifications to the triazole structure can enhance antibacterial properties .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityNotes
N-(2,5-dimethylphenyl)-2-{3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl}acetamideSimilar core structurePotential anticancerLacks phenyl group at 6-position
N-(2,5-dimethylphenyl)-2-(3-oxo-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamideSimilar core structureModerate antimicrobialMethyl group instead of phenyl

Q & A

Basic: What are the established synthetic routes for this compound, and what key reagents/conditions are critical for its preparation?

Methodological Answer:
The synthesis of triazolo-pyridazine derivatives typically involves cyclocondensation or coupling reactions. For example, analogous compounds (e.g., 3-oxo-triazolo-pyridazines) are synthesized via reactions between cyanoacetamide intermediates and heterocyclic precursors under mild acidic or basic conditions. A common approach involves:

  • Step 1: Formation of the pyridazine core through condensation of hydrazine derivatives with diketones or keto-esters.
  • Step 2: Triazole ring closure using reagents like ammonium acetate or thiourea.
  • Step 3: Acetamide functionalization via nucleophilic substitution or coupling (e.g., using chloroacetyl chloride).

Key reagents include ethanol as a solvent, piperidine as a catalyst, and controlled temperatures (0–5°C) to minimize side reactions . For the 2,5-dimethylphenyl group, selective alkylation or Friedel-Crafts acylation may be employed.

Basic: What spectroscopic and chromatographic methods are recommended for structural validation?

Methodological Answer:

  • NMR Spectroscopy: 1H and 13C NMR are essential for confirming the triazolo-pyridazine core and acetamide substituents. Aromatic protons in the 2,5-dimethylphenyl group appear as distinct singlets (δ 2.2–2.5 ppm for methyl groups) .
  • Mass Spectrometry (HRMS): High-resolution MS confirms molecular weight and fragmentation patterns, particularly for the labile 3-oxo group.
  • HPLC-PDA: Reverse-phase HPLC with photodiode array detection ensures purity (>95%) and identifies byproducts from incomplete cyclization .

Note: Discrepancies in spectral data (e.g., shifting NMR peaks) may arise from solvent polarity or tautomerism; use deuterated DMSO for consistent results .

Advanced: How can researchers optimize regioselectivity during triazole ring formation to avoid structural isomers?

Methodological Answer:
Regioselectivity challenges in triazolo-pyridazine synthesis often stem from competing pathways (e.g., [1,2,4]triazolo vs. [1,5,1] isomers). To address this:

  • Temperature Control: Lower temperatures (0–5°C) favor kinetic control, reducing isomer formation .
  • Catalyst Screening: Piperidine or morpholine bases enhance nucleophilicity at specific nitrogen sites.
  • DoE (Design of Experiments): Systematic variation of reaction time, stoichiometry, and solvent polarity (e.g., ethanol vs. DMF) can identify optimal conditions. Flow chemistry setups allow precise parameter control and real-time monitoring .

Advanced: How should contradictory data on biological activity (e.g., enzyme inhibition vs. cytotoxicity) be analyzed for this compound?

Methodological Answer:

  • Dose-Response Studies: Establish IC50 values across multiple assays to differentiate target-specific effects from nonspecific toxicity.
  • Structural Analog Comparison: Compare with analogs (e.g., fluorophenyl or methoxy-substituted derivatives) to isolate substituent effects. For instance, electron-withdrawing groups on the phenyl ring may enhance binding but increase cytotoxicity .
  • Computational Modeling: Molecular docking (e.g., AutoDock Vina) predicts binding modes to enzymes like kinases, while MD simulations assess stability of ligand-receptor complexes .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:
While specific hazard data for this compound is limited, structural analogs (e.g., triazolo-pyridazines) suggest:

  • PPE: Lab coat, nitrile gloves, and safety goggles.
  • Ventilation: Use fume hoods during synthesis to avoid inhalation of fine powders.
  • Storage: Keep in airtight containers at 2–8°C to prevent degradation .
    Note: Always consult SDS for analogous compounds (e.g., 6-chloro-7-cyclobutyl derivatives) and conduct a risk assessment before scale-up .

Advanced: What strategies can resolve low solubility issues in aqueous biological assays?

Methodological Answer:

  • Co-Solvent Systems: Use DMSO-water mixtures (<5% DMSO) to maintain solubility without denaturing proteins.
  • Prodrug Design: Introduce ionizable groups (e.g., phosphate esters) to the acetamide moiety for enhanced hydrophilicity.
  • Nanoformulation: Encapsulate the compound in liposomes or polymeric nanoparticles (e.g., PLGA) to improve bioavailability .

Advanced: How can computational chemistry guide the modification of this compound for enhanced target binding?

Methodological Answer:

  • QSAR Modeling: Correlate substituent electronic properties (Hammett σ values) with activity data to predict optimal substituents.
  • Pharmacophore Mapping: Identify critical interaction sites (e.g., hydrogen bonds with the 3-oxo group) using tools like Schrödinger’s Phase.
  • Free Energy Perturbation (FEP): Calculate relative binding affinities for methyl vs. halogen substituents on the phenyl ring .

Basic: What are the stability profiles of this compound under varying pH and temperature conditions?

Methodological Answer:

  • pH Stability: Conduct accelerated degradation studies in buffers (pH 1–13). Triazolo-pyridazines are typically stable at neutral pH but hydrolyze under strong acidic/basic conditions.
  • Thermal Stability: Use TGA/DSC to determine decomposition temperatures. Store lyophilized samples at -20°C for long-term stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.